1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a unique structure combining azetidine, piperidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Claisen-Schmidt condensation reaction, where 4-(1H-imidazol-1-yl)benzaldehyde is reacted with 4’-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- 2-methyl-1-(4-methylphenyl)prop-2-en-1-ol
Uniqueness
1-(4-{3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl}-4-phenylpiperidin-1-yl)prop-2-en-1-one is unique due to its combination of azetidine, piperidine, and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[3-[(2-methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-3-24(29)27-15-13-26(14-16-27,23-11-5-4-6-12-23)25(30)28-18-21(19-28)17-22-10-8-7-9-20(22)2/h3-12,21H,1,13-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQAKTYHLDOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CN(C2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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